An In-depth Technical Guide to (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate: Synthesis, Properties, and Potential Applications
Introduction and Chemical Identity
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate belongs to the class of cinnamic acid esters. These compounds, characterized by a phenyl group attached to an acrylic acid ester moiety, are prevalent scaffolds in natural products and serve as versatile building blocks in organic synthesis. The specific substitution pattern of a bromo and a chloro group on the phenyl ring is anticipated to impart unique electronic and lipophilic properties, making it an intriguing target for various applications.
While a dedicated CAS number for (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate has not been identified, we can infer its properties from closely related and commercially available analogs:
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(E)-Ethyl 3-(4-chlorophenyl)acrylate: CAS Number 24393-52-0[1][2]
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(E)-Ethyl 3-(4-bromophenyl)acrylate: CAS Number 15795-20-7[3][4][5]
The systematic IUPAC name for the target compound is ethyl (2E)-3-(4-bromo-3-chlorophenyl)prop-2-enoate .
Physicochemical Properties (Predicted and Inferred)
The physical and chemical properties of (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate can be estimated based on the known data of its monosubstituted analogs. The presence of both bromine and chlorine atoms is expected to increase the molecular weight and density compared to the individual halogenated compounds.
| Property | (E)-Ethyl 3-(4-chlorophenyl)acrylate | (E)-Ethyl 3-(4-bromophenyl)acrylate | (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate (Predicted) |
| Molecular Formula | C₁₁H₁₁ClO₂[1] | C₁₁H₁₁BrO₂[4] | C₁₁H₁₀BrClO₂ |
| Molecular Weight | 210.66 g/mol [1] | 255.11 g/mol [4] | 289.55 g/mol |
| Appearance | Light yellow liquid[1] | Colorless oil[6] | Colorless to light yellow liquid or low-melting solid |
| Boiling Point | Not specified | Not specified | Expected to be higher than monosubstituted analogs |
| Melting Point | Not specified | Not specified | May be a low-melting solid |
| Density | 1.2 ± 0.1 g/cm³[1] | Not specified | > 1.2 g/cm³ |
| Refractive Index | 1.563[1] | Not specified | > 1.563 |
| Solubility | Insoluble in water, soluble in organic solvents | Soluble in organic solvents | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
Proposed Synthetic Route
The synthesis of (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate can be approached through several established methods for the formation of α,β-unsaturated esters. A highly reliable and commonly employed method is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of an aldehyde with a phosphonate ylide to stereoselectively form the (E)-alkene.
The proposed two-step synthesis would begin with the commercially available 4-bromo-3-chlorobenzaldehyde.
Caption: Proposed Horner-Wadsworth-Emmons synthesis workflow.
Experimental Protocol:
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Preparation of the Ylide: To a solution of triethyl phosphonoacetate in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for a predetermined time to allow for the complete formation of the phosphonate ylide.
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Condensation Reaction: A solution of 4-bromo-3-chlorobenzaldehyde in the same anhydrous solvent is then added dropwise to the ylide solution at 0 °C.
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Reaction Monitoring and Completion: The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed, as monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), two vinylic protons with a large coupling constant (J ≈ 16 Hz) indicative of the (E)-configuration, and signals in the aromatic region corresponding to the substituted phenyl ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the ester carbonyl, the two vinylic carbons, the carbons of the ethyl group, and the aromatic carbons, including two carbons bearing the bromo and chloro substituents.
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IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the α,β-unsaturated ester at approximately 1710-1730 cm⁻¹, and C=C stretching vibrations for the alkene and the aromatic ring.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Potential Applications and Research Directions
Cinnamic acid derivatives are known for a wide range of biological activities and applications in materials science. The unique substitution pattern of (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate suggests several potential areas of investigation:
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Medicinal Chemistry: Halogenated cinnamic acid derivatives have been explored as potential therapeutic agents. For instance, some derivatives have shown promise as tyrosinase inhibitors for treating hyperpigmentation[7]. The bromo and chloro substituents can enhance lipophilicity, potentially improving cell membrane permeability, and can participate in halogen bonding, which can influence drug-receptor interactions. This compound could be a valuable intermediate for the synthesis of more complex molecules with potential anti-inflammatory, anti-cancer, or anti-microbial activities.[8][9]
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Polymer and Materials Science: Acrylates are important monomers in polymer chemistry. The presence of the aromatic ring with halogen substituents can influence the refractive index, thermal stability, and flame-retardant properties of polymers derived from this monomer.
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Agrochemicals: The cinnamate scaffold is also found in some agrochemicals. The specific halogenation pattern might lead to the discovery of new herbicides, fungicides, or insecticides.
Safety and Handling
While a specific safety data sheet (SDS) for (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate is not available, general precautions for handling similar acrylates should be followed. Based on the SDS for related compounds, the following should be considered:
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Hazards: Acrylates can be irritating to the skin, eyes, and respiratory system.[10] Some may cause skin sensitization.[11]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[10][12]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[10][13] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.
A thorough risk assessment should be conducted before handling this chemical.
Conclusion
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate represents a synthetically accessible and potentially valuable building block for various scientific disciplines. Although not yet extensively characterized in the public domain, its synthesis can be readily achieved through established methodologies. Its unique halogenation pattern offers intriguing possibilities for the development of new pharmaceuticals, advanced materials, and agrochemicals. This guide provides a foundational understanding to encourage and facilitate further research into this promising compound.
References
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JUNSEI CHEMICAL CO., LTD. (n.d.). Ethyl acrylate Safety Data Sheet. Retrieved from [Link]
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Covestro. (2012, August 22). AgiSyn 2822 Safety Data Sheet. Retrieved from [Link]
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Papanastasiou, I., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2022(2), M1378. [Link]
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Hefei Angvo Pharmaceutical and Chemical Co., Ltd. (n.d.). (E)-Ethyl 3-(4-Chlorophenyl)acrylate: A Premium Chemical Solution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl (E)-3-(4-Chlorophenyl)acrylate. PubChem Compound Database. Retrieved from [Link]
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ChemSrc. (2025, September 23). ETHYL 3-(4-BROMOPHENYL)ACRYLATE. Retrieved from [Link]
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Popioł, J., et al. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Bioorganic Chemistry, 150, 107533. [Link]
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